molecular formula C8H6N2O4S B2779694 {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid CAS No. 33621-24-8

{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

Cat. No.: B2779694
CAS No.: 33621-24-8
M. Wt: 226.21
InChI Key: WMMOVVYXIVGNHJ-UHFFFAOYSA-N
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Description

{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an oxadiazole ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan derivative.

    Thioacetic acid moiety attachment:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the oxadiazole ring or the furan ring under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole or furan rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its heterocyclic structure can impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of {[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The furan and oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, allowing the compound to bind to its targets. The thioacetic acid moiety can undergo further chemical modifications, enhancing its activity or specificity.

Comparison with Similar Compounds

Similar Compounds

    {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound features a nitro group on the furan ring, which can significantly alter its chemical and biological properties.

    {[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound has a thiophene ring instead of a furan ring, leading to different reactivity and applications.

Uniqueness

{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is unique due to the combination of the furan ring, oxadiazole ring, and thioacetic acid moiety. This combination imparts specific chemical reactivity and potential biological activity that is distinct from other similar compounds.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4S/c11-6(12)4-15-8-10-9-7(14-8)5-2-1-3-13-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMOVVYXIVGNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33621-24-8
Record name 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
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